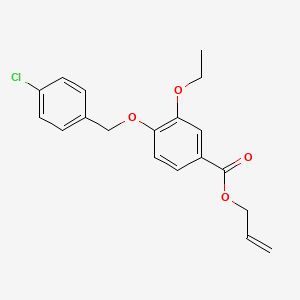
Allyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an allyl group, a chlorobenzyl group, and an ethoxy group attached to a benzoate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate can be achieved through several synthetic routes. One common method involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide. In this case, the reaction between 4-chlorobenzyl alcohol and 3-ethoxybenzoic acid in the presence of a base such as sodium hydride can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Allyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The chlorobenzyl group can be reduced to a benzyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Allyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Allyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The allyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components. The chlorobenzyl group may enhance the compound’s binding affinity to certain enzymes or receptors, while the ethoxy group can influence its solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((4-Chlorobenzyl)oxy)-3-ethoxybenzoic acid
- 4-((4-Chlorobenzyl)oxy)-3-methoxybenzoate
- 4-((4-Chlorobenzyl)oxy)-3-propoxybenzoate
Uniqueness
Allyl 4-((4-chlorobenzyl)oxy)-3-ethoxybenzoate is unique due to the presence of the allyl group, which imparts specific reactivity and potential biological activity. The combination of the chlorobenzyl and ethoxy groups further enhances its chemical properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C19H19ClO4 |
|---|---|
Molekulargewicht |
346.8 g/mol |
IUPAC-Name |
prop-2-enyl 4-[(4-chlorophenyl)methoxy]-3-ethoxybenzoate |
InChI |
InChI=1S/C19H19ClO4/c1-3-11-23-19(21)15-7-10-17(18(12-15)22-4-2)24-13-14-5-8-16(20)9-6-14/h3,5-10,12H,1,4,11,13H2,2H3 |
InChI-Schlüssel |
JLJHRTCITGRMMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C(=O)OCC=C)OCC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B13001827.png)
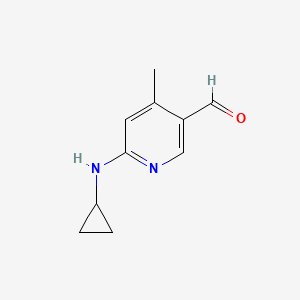

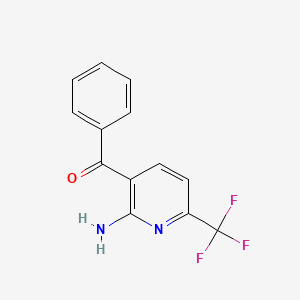
![4-Methylhexahydro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13001844.png)
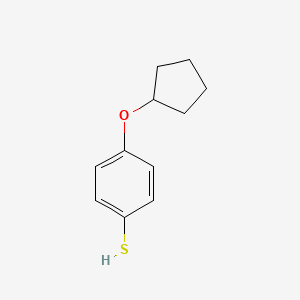
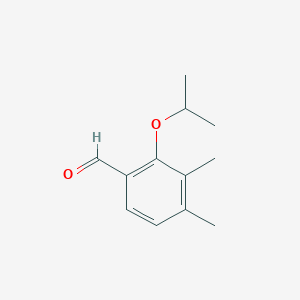
![(R)-8-Azaspiro[4.5]decan-1-ol](/img/structure/B13001867.png)
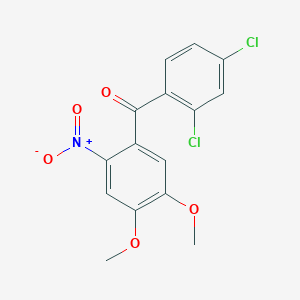

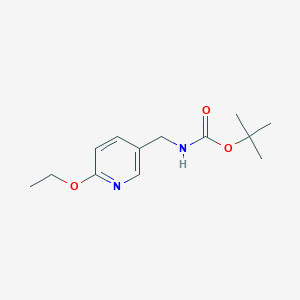
![N-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B13001878.png)


